molecular formula C9H10N4S2 B12656562 9-(thiolan-2-yl)-3H-purine-6-thione CAS No. 90674-21-8

9-(thiolan-2-yl)-3H-purine-6-thione

Cat. No.: B12656562
CAS No.: 90674-21-8
M. Wt: 238.3 g/mol
InChI Key: SFLMKCKRZJIAPC-UHFFFAOYSA-N
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Description

9-(Thiolan-2-yl)-3H-purine-6-thione is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a thiolan ring, which is a sulfur-containing five-membered ring. This combination of structural features imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(thiolan-2-yl)-3H-purine-6-thione typically involves the introduction of the thiolan ring onto a purine scaffold. One common method involves the reaction of a purine derivative with a thiolan-2-yl-containing reagent under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-(Thiolan-2-yl)-3H-purine-6-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-(Thiolan-2-yl)-3H-purine-6-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(thiolan-2-yl)-3H-purine-6-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiolan ring and purine scaffold allow it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Thiolan-2-yl)-3H-purine-6-thione is unique due to its combination of a purine scaffold with a thiolan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

90674-21-8

Molecular Formula

C9H10N4S2

Molecular Weight

238.3 g/mol

IUPAC Name

9-(thiolan-2-yl)-3H-purine-6-thione

InChI

InChI=1S/C9H10N4S2/c14-9-7-8(10-4-11-9)13(5-12-7)6-2-1-3-15-6/h4-6H,1-3H2,(H,10,11,14)

InChI Key

SFLMKCKRZJIAPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)N2C=NC3=C2NC=NC3=S

Origin of Product

United States

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